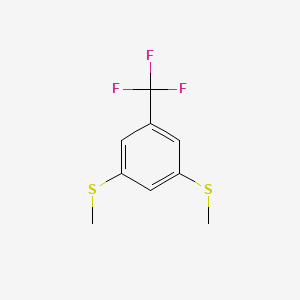

3,5-Bis(methylthio)benzotrifluoride

Description

Contextualization within Advanced Organic Chemistry

Aromatic compounds are a cornerstone of organic chemistry, serving as fundamental building blocks for a vast array of materials and biologically active molecules. openaccessjournals.com Their inherent stability and susceptibility to functionalization make them ideal scaffolds for complex molecular architectures. openaccessjournals.comnumberanalytics.com Within this broad class, fluorinated aryl thioethers and compounds based on the benzotrifluoride (B45747) framework represent a specialized and increasingly important area of study. These molecules are at the forefront of advanced organic synthesis, where the strategic introduction of specific functional groups can dramatically influence a compound's properties and reactivity. The synthesis of such multifunctional aromatic compounds is a dynamic field of research, constantly seeking more efficient and versatile methods. openaccessjournals.com

Significance of Trifluoromethyl and Methylthio Moieties in Molecular Design

The trifluoromethyl (-CF3) group and the methylthio (-SCH3) group are two key functional moieties that impart unique and valuable characteristics to organic molecules. The -CF3 group, with its high electronegativity and lipophilicity, is a critical tool in medicinal chemistry. mdpi.comnih.gov Its incorporation can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. mdpi.comnih.govhovione.com The trifluoromethyl group is significantly more electron-withdrawing than a fluorine atom and is considered a bioisostere for various nonpolar side chains. mdpi.com

The methylthio group, while less dramatic in its electronic influence, plays a crucial role in modifying molecular properties and can serve as an activating group in certain synthetic transformations. rsc.orgacs.org The presence of sulfur allows for a range of oxidation states, offering further avenues for structural diversification. libretexts.org The combination of both the trifluoromethyl and methylthio groups on a single aromatic ring, as seen in 3,5-Bis(methylthio)benzotrifluoride, creates a molecule with a unique electronic and steric profile, making it a subject of interest for various chemical applications.

Scope and Focus of the Research Inquiry on this compound

This article focuses specifically on the chemical compound this compound. The inquiry will be confined to its chemical properties, potential synthetic routes, and the structural significance of its constituent functional groups. The aim is to provide a detailed and scientifically accurate overview of this particular molecule, drawing from available chemical literature and databases. The discussion will not extend to biological activity, dosage, or safety profiles, maintaining a strict focus on the chemical nature of the compound.

Chemical and Physical Properties of this compound

The specific properties of this compound are detailed in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value |

| CAS Number | 1449008-22-3 chemscene.com |

| Molecular Formula | C₉H₉F₃S₂ chemscene.com |

| Molecular Weight | 238.29 g/mol chemscene.com |

| Synonym | 1,3-Bis(methylsulfanyl)-5-(trifluoromethyl)benzene chemscene.com |

Related Compounds and Their Properties

To provide context, the properties of several related benzotrifluoride and thioether compounds are presented below. These compounds share structural similarities with this compound and are often used as intermediates or points of comparison in synthetic chemistry.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Benzotrifluoride | 98-08-8 drugfuture.com | C₇H₅F₃ drugfuture.com | 146.11 drugfuture.com | Colorless liquid, aromatic odor, insoluble in water. nih.govnoaa.gov |

| 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 nih.gov | C₉H₃F₆N nih.gov | 239.12 nih.gov | |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 nist.gov | C₉H₅BrF₆ nist.gov | 307.030 nist.gov | |

| 3,4,5-Tris(methylthio)benzotrifluoride | 65516-85-0 nist.gov | C₁₀H₁₁F₃S₃ nist.gov | 284.385 nist.gov | |

| 3,5-Bis(trifluoromethyl)benzenethiol | 130783-02-7 chemicalbook.com | C₈H₄F₆S | 246.17 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(methylsulfanyl)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3S2/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPKIUZCYBZCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C(F)(F)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Green Chemistry Principles in the Synthesis of Fluorinated Thioethers

Solvent Selection for Environmentally Benign Synthesis

In the pursuit of greener and more sustainable synthetic protocols for compounds like 3,5-Bis(methylthio)benzotrifluoride, research has focused on identifying environmentally benign solvent alternatives.

Key Research Findings:

Water-Based Systems: The use of water as a solvent for SNAr reactions represents a significant advancement in green chemistry. To overcome the poor solubility of organic substrates, additives such as the inexpensive and biodegradable polymer hydroxypropyl methylcellulose (B11928114) (HPMC) can be employed. These additives help to create micellar environments that facilitate the reaction between the nucleophile and the electrophile under mild conditions. rsc.org This method offers the dual benefits of using an environmentally safe solvent and often allowing for simpler product isolation.

Polyethylene Glycol (PEG): PEGs, particularly lower molecular weight variants like PEG-400, have emerged as effective and green solvent media for a variety of organic transformations, including SNAr reactions. nih.gov PEGs are non-toxic, biodegradable, non-volatile, and can often be recycled. Their ability to dissolve a range of organic compounds and reagents makes them a viable replacement for traditional polar aprotic solvents. nih.gov

Mechanochemistry: A more radical approach to eliminating solvent waste is the use of mechanochemical synthesis, where mechanical force (e.g., ball milling) is used to initiate reactions in the absence of a bulk solvent. This technique has been shown to enhance reaction rates for SNAr processes compared to conventional solution-based methods, presenting a significant environmental benefit by drastically reducing solvent usage. acs.org

Benzotrifluoride (B45747) (BTF) as a Solvent: Interestingly, benzotrifluoride (BTF) itself is considered a more environmentally friendly organic solvent than many traditional options like benzene (B151609) or chlorinated hydrocarbons. Current time information in Bangalore, IN.researchgate.net It is relatively inert, has low toxicity, and is suitable for a wide range of chemical reactions. Current time information in Bangalore, IN.researchgate.net

The following table compares traditional solvents with greener alternatives for SNAr reactions applicable to the synthesis of this compound.

| Solvent Category | Example Solvents | Advantages | Disadvantages & Environmental Concerns | Greener Alternatives |

| Traditional Polar Aprotic | DMF, DMSO, NMP, DMAc | High polarity, excellent for SNAr | Toxic (often reprotoxic), high boiling points, difficult to recycle, environmental persistence. acsgcipr.org | Yes |

| Greener Alternatives | Water (with HPMC), PEG-400, Cyrene®, Sulfolane | Low toxicity, biodegradable, safer handling, often from renewable sources, reduced environmental impact. acsgcipr.orgrsc.orgnih.gov | May require additives, potentially lower reaction rates, substrate compatibility issues. | N/A |

| Solvent-Free | Mechanochemistry (Ball Milling) | Eliminates bulk solvent waste, can increase reaction rates, unique reactivity. acs.org | Requires specialized equipment, scalability can be a challenge, not suitable for all reaction types. | N/A |

Atom Economy and Waste Reduction in Synthetic Protocols

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chemrxiv.org Reactions with high atom economy are inherently less wasteful, as fewer atoms are converted into unwanted byproducts.

For the proposed synthesis of this compound via a double nucleophilic aromatic substitution on 3,5-dichlorobenzotrifluoride, the reaction can be represented as:

C₇H₃Cl₂F₃ + 2 NaSMe → C₉H₉F₃S₂ + 2 NaCl

In this reaction, the two chlorine atoms of the starting material and the two sodium atoms from the nucleophile end up in the byproduct, sodium chloride (NaCl). While the reaction may have a high chemical yield, the generation of this salt as a byproduct means the atom economy is less than 100%.

Calculating Atom Economy:

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's calculate this for the proposed synthesis:

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 3,5-Dichlorobenzotrifluoride | C₇H₃Cl₂F₃ | 215.00 | Reactant |

| Sodium Thiomethoxide | CH₃SNa | 70.09 | Reactant |

| This compound | C₉H₉F₃S₂ | 254.30 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

Calculation:

Sum of MW of Reactants = MW(C₇H₃Cl₂F₃) + 2 * MW(CH₃SNa) = 215.00 + 2 * 70.09 = 355.18 g/mol

MW of Desired Product = 254.30 g/mol

% Atom Economy = (254.30 / 355.18) x 100 ≈ 71.6%

This calculation demonstrates that even an efficient substitution reaction generates a significant portion of its reactant mass as waste. In contrast, addition reactions, where all reactant atoms are incorporated into the final product, have a theoretical atom economy of 100%. rsc.org While not directly applicable for synthesizing this specific aromatic compound, this principle guides chemists to prefer addition and rearrangement reactions over substitutions and eliminations where possible.

Catalytic Processes: Employing catalysts instead of stoichiometric reagents can dramatically reduce waste. While the proposed SNAr reaction is uncatalyzed, other aryl sulfide (B99878) syntheses rely on transition metal catalysts. The efficiency and recyclability of the catalyst are key to minimizing waste. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage and waste from workup and purification steps. organic-chemistry.org

Use of Renewable Feedstocks: While the starting materials for this specific synthesis are likely derived from petrochemicals, a broader green chemistry approach involves developing pathways from renewable resources. nih.gov

By carefully selecting solvents and designing synthetic routes with high atom economy, the environmental footprint of producing specialty chemicals like this compound can be significantly minimized.

The Chemical Reactivity of this compound: A Detailed Examination

This compound is an aromatic compound featuring a trifluoromethyl group and two methylthio groups attached to a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a subject of interest in synthetic organic chemistry. This article explores the reactivity and reaction mechanisms associated with this compound, focusing on the transformations involving its trifluoromethyl and methylthio moieties.

Theoretical and Computational Studies of 3,5 Bis Methylthio Benzotrifluoride

Electronic Structure and Bonding Analysis

The electronic landscape of 3,5-bis(methylthio)benzotrifluoride is significantly shaped by the interplay of its electron-withdrawing and electron-donating substituents.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool to predict the molecular properties of this compound. By employing methods such as B3LYP with a 6-311+G(d,p) basis set, researchers can calculate various molecular parameters. mdpi.com For analogous compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety, DFT calculations have been successfully used to determine optimized geometries, molecular electrostatic potentials (MEP), and frontier molecular orbital energies. mdpi.com

The MEP provides a visual representation of the charge distribution, identifying electron-rich and electron-poor regions of the molecule. In a related molecule, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the 3,5-bis(trifluoromethyl)phenyl group contributes to an electron-deficient region, influencing its potential for intermolecular interactions. mdpi.com Similarly, for this compound, the trifluoromethyl group would create a significant electron-deficient (blue) region on the aromatic ring, while the sulfur atoms of the methylthio groups would be electron-rich (yellow/red).

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO indicates its ability to donate an electron, while the LUMO's energy reflects its capacity to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the LUMO is primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com A similar distribution would be expected for this compound, with the LUMO centered on the benzotrifluoride (B45747) core. The methylthio groups, being electron-donating, would contribute significantly to the HOMO.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -9.7 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 8.8 eV |

This interactive data table is based on generally accepted computational values for benzotrifluoride and is for illustrative purposes.

Substituent Effects on Aromatic Ring Electron Density

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This inductive effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. youtube.com This deactivating nature of the -CF3 group directs incoming electrophiles to the meta-position. youtube.com

Conversely, the methylthio (-SCH3) group is generally considered an activating group, meaning it donates electron density to the aromatic ring. This is primarily due to the resonance effect, where the lone pairs on the sulfur atom can be delocalized into the π-system of the ring. This electron donation increases the nucleophilicity of the ortho and para positions, directing electrophilic substitution to these sites.

Hyperconjugative Interactions Involving Fluorine

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled non-bonding or antibonding orbital. In the context of the trifluoromethyl group, a specific type of hyperconjugation known as negative hyperconjugation can occur. This involves the donation of electron density from the p-orbitals of the aromatic ring into the antibonding σ* orbitals of the C-F bonds.

This interaction contributes to the electron-withdrawing character of the CF3 group and can influence bond lengths and molecular stability. The delocalization of electrons into the C-F σ* orbitals can lead to a slight elongation of the C-F bonds and a corresponding shortening of the adjacent C-C bond of the aromatic ring. While often considered a secondary effect compared to the strong inductive withdrawal, negative hyperconjugation provides a more complete picture of the electronic interactions at play. youtube.com The stability of organic compounds can often be correlated with the extent of hyperconjugation. youtube.com

Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of this compound are dictated by the rotational freedom of its substituent groups.

Investigation of Steric and Electronic Influences on Conformation

The preferred conformation of this compound is a balance between steric hindrance and electronic interactions. The methylthio groups are not cylindrically symmetrical and their orientation relative to the benzene (B151609) ring will have energetic consequences. The methyl group can be oriented in the plane of the ring (syn-planar or anti-planar) or out of the plane.

Steric repulsion between the methyl groups of the two methylthio substituents and between the methylthio groups and the trifluoromethyl group will play a significant role in determining the lowest energy conformation. To minimize steric clash, the methyl groups of the methylthio substituents will likely adopt a conformation that directs them away from each other and from the bulky trifluoromethyl group.

Electronic effects also influence conformational preference. The alignment of the sulfur lone pairs with the π-system of the aromatic ring is necessary for effective resonance donation. This favors a planar arrangement of the C-S-C bond relative to the benzene ring. Computational studies on disubstituted cyclohexanes demonstrate the importance of substituent size and position in determining the most stable conformation. libretexts.orglibretexts.org A similar analysis for this compound would involve calculating the relative energies of different rotational isomers (rotamers) to identify the global minimum on the potential energy surface.

Rotational Barriers of Trifluoromethyl and Methylthio Groups

The rotation of the trifluoromethyl and methylthio groups is not entirely free and is hindered by energy barriers. The rotational barrier of the trifluoromethyl group in benzotrifluoride is known to be very low, allowing for almost free rotation at room temperature. researchgate.net The six-fold symmetry of this rotation results in a very small energy difference between the staggered and eclipsed conformations relative to the C-H bonds of the ring.

The rotational barrier of a methylthio group in thioanisole (B89551) (methylphenyl sulfide) is more significant. The barrier arises from the need to break the π-conjugation between the sulfur lone pairs and the aromatic ring as the C-S bond rotates. The most stable conformation is typically planar, allowing for maximum overlap. The transition state for rotation is expected to have the methylthio group perpendicular to the plane of the benzene ring.

In this compound, the rotational barriers will be influenced by the presence of the other substituents. The steric interactions discussed in the previous section will likely increase the rotational barrier of the methylthio groups compared to unsubstituted thioanisole. The precise values of these rotational barriers can be determined computationally by mapping the potential energy surface as a function of the dihedral angles of the C-C-S-C and C-C-C-F bonds.

Reaction Mechanism Prediction and Validation

Computational chemistry offers powerful methods to predict the most likely pathways for chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Computational Modeling of Transition States and Energy Barriers

The prediction of reaction mechanisms for this compound would likely involve density functional theory (DFT) calculations, a workhorse of modern computational chemistry. Researchers would model potential reaction pathways, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or oxidation of the sulfur atoms. For each proposed pathway, the geometries of the reactants, intermediates, transition states, and products would be optimized.

A key aspect of this modeling is the location of transition states, which are the saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The nature of these transition states would be confirmed by frequency calculations, where a single imaginary frequency indicates a true transition state. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate.

For instance, in a hypothetical electrophilic aromatic substitution reaction, computational models could predict whether the incoming electrophile would preferentially attack the positions ortho or para to the methylthio groups or the position meta to them. The calculated energy barriers for each possibility would reveal the most favorable reaction pathway. The presence of both activating (methylthio) and deactivating (trifluoromethyl) groups makes such predictions non-trivial and highlights the importance of computational modeling.

Table 1: Hypothetical Calculated Energy Barriers for Electrophilic Bromination of this compound

| Position of Attack | Relative Energy of Transition State (kcal/mol) |

| C2 (ortho to SMe, meta to CF3) | 15.2 |

| C4 (para to SMe, ortho to CF3) | 18.5 |

| C6 (ortho to SMe, meta to CF3) | 15.2 |

Note: These are hypothetical values for illustrative purposes.

Simulation of Catalytic Cycles

While specific catalytic cycles involving this compound are not extensively documented in the literature, computational methods could be employed to simulate its interaction with a catalyst. For example, if this compound were to be used as a ligand in a transition-metal catalyzed cross-coupling reaction, DFT calculations could be used to model the entire catalytic cycle.

Such a simulation would involve modeling the key steps of the cycle:

Oxidative Addition: The initial step where the catalyst inserts into a bond of the reactant.

Transmetalation: The exchange of ligands with another metallic reagent.

Reductive Elimination: The final step where the product is formed and the catalyst is regenerated.

By calculating the energy of the intermediates and transition states for each step, a complete energy profile of the catalytic cycle can be constructed. This would allow researchers to identify the rate-determining step and understand how the electronic properties of the this compound ligand influence the efficiency of the catalyst. These simulations are crucial for the rational design of new catalysts and the optimization of reaction conditions.

Spectroscopic Property Prediction for Advanced Structural Elucidation

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data and confirm the structure of a compound.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. mdpi.com The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign the observed peaks to specific molecular vibrations. mdpi.com It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. mdpi.com

Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in its UV-Vis spectrum. This can help in understanding the electronic structure of the molecule and the nature of its frontier molecular orbitals (HOMO and LUMO).

Table 2: Predicted and Experimental Spectroscopic Data for a Structurally Related Compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide

| Spectroscopic Feature | Calculated (B3LYP/6-311+G(d,p)) | Experimental |

| N-H Stretch (cm⁻¹) | 3642.71 | 3290.54 |

| C=O Stretch (cm⁻¹) | 1739.37 | 1647.48 |

| C-N-H In-plane Bend (cm⁻¹) | 1536.04 | 1557.52 |

| C-N Stretch (cm⁻¹) | 1280.41 | 1285.09 |

| Asymmetric C-F Stretch (cm⁻¹) | 1169.85 | 1174.98 |

| Symmetric C-F Stretch (cm⁻¹) | 1123.66 | 1115.40 |

Data adapted from a study on a related compound for illustrative purposes. mdpi.com

These predictive capabilities are invaluable for confirming the identity and purity of synthesized this compound and for gaining a deeper understanding of its molecular and electronic structure.

Advanced Spectroscopic and Structural Characterization Techniques for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For 3,5-Bis(methylthio)benzotrifluoride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.

The structural analysis of this compound relies on the interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the two methylthio groups. The aromatic region would likely display two signals: a singlet for the proton at the C2 position and a singlet for the two equivalent protons at the C4 and C6 positions. The two methylthio (-SCH₃) groups are chemically equivalent and would produce a single, sharp singlet in the upfield region, integrating to six protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the trifluoromethyl (-CF₃) carbon, which appears as a quartet due to coupling with the three fluorine atoms. mdpi.com The aromatic carbons would also show distinct signals, with the carbons attached to the methylthio groups and the trifluoromethyl group having characteristic chemical shifts. The carbon of the two equivalent methylthio groups would appear as a single resonance in the upfield region of the spectrum. beilstein-journals.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. chemicalbook.com For this compound, the spectrum is expected to show a single, sharp resonance, as the three fluorine atoms of the -CF₃ group are chemically equivalent. beilstein-journals.org The chemical shift of this signal is characteristic of the trifluoromethyl group attached to a benzene (B151609) ring. colorado.eduscite.ai

Table 1: Predicted NMR Spectral Data for this compound Note: The following data are predictive and based on general principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~2.5 | Singlet (s) | -SCH₃ protons |

| ~7.4 | Singlet (s) | Aromatic C4-H, C6-H | |

| ~7.5 | Singlet (s) | Aromatic C2-H | |

| ¹³C | ~15 | Singlet | -SCH₃ |

| ~120-140 | Multiple Signals | Aromatic Carbons | |

| ~124 (q) | Quartet (q) | -CF₃ (due to ¹JCF coupling) | |

| ¹⁹F | ~ -63 | Singlet (s) | -CF₃ |

To confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, confirming atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the absence of coupling between the isolated aromatic protons and the methyl protons, reinforcing the substitution pattern on the benzene ring. youtube.comresearchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). It would definitively link the proton signals of the methyl groups and the aromatic ring to their corresponding carbon signals identified in the ¹³C NMR spectrum. youtube.com

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net For this compound, ssNMR could be used to identify and characterize different polymorphs by detecting variations in chemical shifts and relaxation times that arise from different packing arrangements in the crystal lattice. researchgate.net High-resolution techniques using magic angle spinning (MAS) can provide detailed structural information on the crystalline and amorphous phases of the material. researchgate.net

Advanced Mass Spectrometry for Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used for determining molecular weights and elemental compositions and for elucidating molecular structures.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound and any intermediates formed during its synthesis. beilstein-journals.org In the synthesis of this compound, HRMS could be used to monitor the reaction progress by identifying the m/z values of starting materials, products, and any transient intermediates or byproducts with high precision. researchgate.net This level of accuracy helps to confirm the reaction pathway and identify potential side reactions.

Table 2: Illustrative HRMS Data for Reaction Monitoring Note: This table is for illustrative purposes to show how HRMS data would be presented.

| Compound/Intermediate | Theoretical m/z | Observed m/z | Formula | Role |

| Starting Material A | [Value] | [Value] | [Formula] | Reactant |

| Intermediate B | [Value] | [Value] | [Formula] | Intermediate |

| This compound | 238.0148 | [Value] | C₉H₉F₃S₂ | Product |

Understanding the thermal stability and decomposition mechanism of a compound is critical for its handling, storage, and application. Techniques that couple thermal analysis, such as Thermogravimetric Analysis (TGA), with mass spectrometry (TGA-MS) are ideal for this purpose. researchgate.netresearchgate.net

As the sample of this compound is heated in the TGA instrument, any weight loss is recorded. The evolved gases at specific temperatures are simultaneously fed into a mass spectrometer for identification. researchgate.net This allows for the correlation of thermal events (like decomposition) with the specific chemical fragments being released. mdpi.com This data is crucial for proposing a detailed thermal decomposition pathway, identifying the initial bond cleavages, and characterizing the subsequent fragmentation products.

X-ray Crystallography for Molecular Architecture Determination

Elucidation of Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, X-ray crystallography would be instrumental in identifying and characterizing non-covalent interactions such as van der Waals forces, and potential C-H···F or C-H···S hydrogen bonds. The presence and geometry of these interactions are critical in understanding the packing efficiency and polymorphic behavior of the compound. nih.govnih.gov The analysis of similar fluorinated and sulfur-containing organic molecules suggests that weak intermolecular contacts play a significant role in stabilizing the crystal structure. researchgate.net Hirshfeld surface analysis, a tool often used in conjunction with X-ray diffraction data, would allow for the visualization and quantification of these intermolecular contacts, providing a fingerprint of the crystal packing. nih.gov

A hypothetical representation of the types of intermolecular interactions that could be elucidated for this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| C-H···F | Aromatic C-H | Fluorine of CF3 | 2.2 - 2.6 | Directional, contributes to layered or herringbone packing motifs. |

| C-H···S | Aromatic/Methyl C-H | Sulfur of S-CH3 | 2.7 - 3.0 | Weak, contributes to overall lattice energy and stability. |

| S···S | Sulfur of S-CH3 | Sulfur of S-CH3 | 3.3 - 3.7 | van der Waals interaction, influences molecular stacking. |

| π···π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Can lead to slipped-stack or parallel-displaced arrangements. |

Analysis of Conformational Preferences in the Solid State

The flexibility of the methylthio (-SCH3) groups allows for the possibility of different molecular conformations. X-ray crystallography would reveal the preferred orientation of these groups relative to the benzene ring in the solid state. This includes the determination of torsion angles, such as the C(aryl)-S-C(methyl)-H angles, which define the rotational position of the methyl groups. The observed conformation in the crystal is the result of a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. nih.gov Understanding these conformational preferences is crucial as they can influence the compound's physical properties and its interactions with other molecules.

The table below outlines key conformational parameters that would be determined from a single-crystal X-ray diffraction study of this compound.

| Parameter | Description | Expected Findings |

| C(aryl)-S Bond Length | The distance between the aromatic carbon and the sulfur atom. | Expected to be in the range of 1.75-1.80 Å. |

| S-C(methyl) Bond Length | The distance between the sulfur atom and the methyl carbon. | Expected to be in the range of 1.80-1.85 Å. |

| C(aryl)-S-C(methyl) Bond Angle | The angle formed by the aromatic carbon, sulfur, and methyl carbon. | Expected to be around 100-105°. |

| C-C-S-C Torsion Angle | The dihedral angle describing the orientation of the methylthio group relative to the benzene ring. | This would reveal if the methylthio groups are planar with or tilted relative to the aromatic ring. |

Vibrational Spectroscopy (IR, Raman) for Bond Analysis and Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their molecular environment, making them invaluable for structural elucidation and for monitoring chemical transformations. researchgate.netosti.gov

A combined IR and Raman analysis provides a more complete picture of the vibrational modes, as some modes may be strong in IR and weak or silent in Raman, and vice versa, based on the change in dipole moment and polarizability, respectively.

Detailed Research Findings

While a dedicated, peer-reviewed vibrational analysis of this compound is not extensively documented, data from related compounds such as 3,4,5-Tris(methylthio)benzotrifluoride and other molecules containing trifluoromethyl and methylthio groups can be used to predict the characteristic vibrational frequencies. nist.govmdpi.com

The IR spectrum of a related compound, 3,4,5-Tris(methylthio)benzotrifluoride, shows characteristic absorptions that can be extrapolated to predict the spectrum of this compound. nist.gov The presence of the trifluoromethyl (CF3) group would give rise to strong absorption bands in the 1300-1100 cm⁻¹ region due to C-F stretching vibrations. The methylthio (-SCH3) groups would exhibit C-H stretching vibrations around 2900-3000 cm⁻¹ and a C-S stretching vibration at lower frequencies, typically in the 700-600 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

The following table provides a tentative assignment of the major vibrational bands expected for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Methyl C-H Stretch | 3000 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-F Stretch (asymmetric) | ~1280 | Very Strong | Medium |

| C-F Stretch (symmetric) | ~1140 | Very Strong | Weak |

| C-S Stretch | 700 - 600 | Medium | Strong |

| CF3 Bending | ~770 | Strong | Medium |

The analysis of these vibrational modes provides a detailed fingerprint of the molecule. Any shift in the position or change in the intensity of these bands can indicate functional group transformations, such as the oxidation of the methylthio groups or reactions involving the trifluoromethyl group. For instance, the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would result in the appearance of new, strong S=O stretching bands in the 1050-1100 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively.

Applications of 3,5 Bis Methylthio Benzotrifluoride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The unique substitution pattern of 3,5-bis(methylthio)benzotrifluoride, featuring a trifluoromethyl group and two methylthio groups on an aromatic ring, makes it an attractive starting material for the synthesis of more complex molecular architectures.

Precursor for Diversified Aromatic Scaffolds

The presence of multiple reactive sites on the this compound ring allows for its elaboration into a wide range of diversified aromatic scaffolds. The methylthio groups can be oxidized to sulfoxides or sulfones, which can then participate in various coupling reactions or act as leaving groups in nucleophilic aromatic substitution reactions. This enables the introduction of a variety of substituents onto the aromatic ring, leading to the creation of novel and structurally diverse compounds.

Furthermore, the trifluoromethyl group, while generally stable, can be transformed under specific conditions, adding another layer of synthetic versatility. For instance, methods have been developed for the defluorination and subsequent sulfur incorporation into trifluoromethylarenes, resulting in the formation of methyl-dithioester moieties. diva-portal.org This transformation provides a convenient one-step approach to a useful functional group that previously required multi-step syntheses. diva-portal.org

The strategic placement of the functional groups on the benzotrifluoride (B45747) core allows for regioselective modifications, providing precise control over the final structure of the target molecule. This level of control is crucial in the synthesis of complex molecules where specific substitution patterns are required for biological activity or material properties.

Incorporation into Polyfunctional Compounds

The ability to selectively modify the different functional groups of this compound makes it an ideal building block for the construction of polyfunctional compounds. For example, the methylthio groups can be converted to other sulfur-containing functionalities, while the aromatic ring can be further substituted through electrophilic or nucleophilic aromatic substitution reactions. This allows for the assembly of molecules containing a trifluoromethyl group, sulfur-based functionalities, and other desired substituents in a single, compact scaffold.

The incorporation of the 3,5-bis(trifluoromethyl)phenyl motif is a common strategy in the design of molecules for various applications. For instance, this moiety is ubiquitously used in the development of hydrogen-bond catalysts. rsc.org The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the acidity of N-H protons in thiourea (B124793) derivatives, making them effective organocatalysts for a variety of organic transformations. rsc.org

Role in Novel Reagent Development

The unique electronic and steric properties of the this compound scaffold have been exploited in the development of novel reagents for organic synthesis.

Synthesis of Sulfur-Containing Fluorinated Reagents

The combination of sulfur and fluorine chemistry has led to the development of a wide range of bench-stable sulfur-based fluorinating and fluoroalkylating reagents. sioc.ac.cn The reactivity of these reagents can be finely tuned by modifying the substituents on the sulfur atom. sioc.ac.cn While direct examples of synthesizing such reagents from this compound are not explicitly detailed in the provided search results, the chemistry of related sulfur-containing fluorinated compounds suggests its potential as a precursor. The presence of both sulfur and a trifluoromethyl group makes it a logical starting point for the synthesis of novel reagents that can deliver trifluoromethylthio groups or other fluorinated sulfur moieties to organic molecules.

Recent advancements have focused on developing more efficient methods for creating sulfur-containing compounds like sulfoximines and sulfonimidoyl fluorides. sciencedaily.com For example, the development of the reagent t-BuSF has streamlined the synthesis of these compounds, reducing the number of steps and improving reaction times. sciencedaily.com

Contribution to Fluorinated Organometallic Precursors

While the direct use of this compound in the synthesis of fluorinated organometallic precursors is not extensively documented in the provided search results, the chemistry of benzotrifluoride derivatives suggests its potential in this area. researchgate.netugent.beresearcher.life Benzotrifluoride itself can be lithiated to form an organometallic species that can then be used in further reactions. researchgate.net Given the reactivity of the methylthio groups, it is plausible that this compound could be converted into organometallic species through metal-halogen exchange or other metallation reactions, providing access to novel fluorinated organometallic reagents. These reagents could then be used in cross-coupling reactions to introduce the 3,5-bis(methylthio)trifluoromethylphenyl group into a variety of organic substrates.

Contribution to Catalysis and Organocatalysis

The 3,5-bis(trifluoromethyl)phenyl group, which can be considered a derivative of the core structure of this compound, is a privileged motif in the design of organocatalysts. rsc.org In particular, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea, has become a widely used and highly effective catalyst for a broad range of organic reactions. rsc.org

The catalytic activity of these thiourea derivatives stems from their ability to act as hydrogen-bond donors. The two electron-withdrawing trifluoromethyl groups on each phenyl ring significantly increase the acidity of the N-H protons of the thiourea, enabling it to form strong hydrogen bonds with various functional groups. This hydrogen-bonding interaction can activate substrates and stabilize negatively charged transition states, thereby accelerating the reaction rate and controlling the stereoselectivity.

The utility of this catalyst is highlighted by its extensive use in promoting a variety of organic transformations. This demonstrates the significant impact that the 3,5-bis(trifluoromethyl)phenyl scaffold has had on the field of organocatalysis.

Investigation of Metal-Ligand Complexes Incorporating the Compound

The presence of two soft sulfur donors in this compound suggests its potential as a ligand for coordinating with transition metals. Thioether groups are known to be effective ligands in coordination chemistry. nih.gov However, a review of the current scientific literature reveals a lack of specific studies detailing the synthesis and characterization of metal-ligand complexes directly incorporating this compound. While research exists on complexes with other sulfur-containing ligands like thiol- and thioether-based azolates or bis-azomethines, specific data on the target compound remains limited. nih.govnih.gov Further research would be necessary to explore the coordination chemistry of this particular molecule and the properties of its potential metal complexes.

Integration into Materials Science Precursors

The bifunctional nature of this compound makes it a candidate for use as a precursor in materials science, particularly in the synthesis of functional polymers and porous frameworks.

Use in the Synthesis of Functional Monomers (excluding polymer properties)

For a molecule to serve as a monomer, it typically requires reactive functional groups that can undergo polymerization. While this compound possesses a stable aromatic core, its direct use as a monomer would necessitate further functionalization to introduce polymerizable groups (e.g., vinyl, carboxyl, or amine functionalities).

Application in Covalent Organic Framework (COF) Synthesis (focus on synthetic aspect, not material performance)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov The synthesis of COFs relies on the self-assembly of monomers with specific geometries and reactive groups. While this compound itself is not a standard building block, the incorporation of thioether functionality into COF linkers is an emerging area of research. rsc.orgnih.gov

The synthetic strategy for creating thioether-functionalized COFs typically involves a "bottom-up" approach where pre-designed monomers (linkers) are condensed under solvothermal or other conditions. nih.govgoogle.com For example, thioether-containing aldehyde or amine linkers can be prepared and subsequently used in condensation reactions to form imine- or vinylene-linked COFs. rsc.orgnih.gov

A key synthetic aspect is the design of the monomer itself. Thioether groups can be incorporated into linear, trigonal, or tetrahedral building blocks to direct the topology of the final COF. nih.govnih.gov The synthesis of these functionalized linkers is the critical step before the final COF-forming polymerization. Researchers have successfully synthesized thioether-based COFs that display high crystallinity and ordered pore structures. rsc.orgnih.gov The presence of the thioether sulfur atom within the framework provides a soft-basic site that can be used for further applications, such as anchoring metal nanoparticles. rsc.org

Table 2: Synthetic Approaches for Thioether-Functionalized COFs

| Linker Type | Condensation Reaction | Resulting Linkage | Synthetic Focus | Reference |

| Thioether-containing dialdehydes and diamines | Schiff base reaction | Imine (–C=N–) | Design and synthesis of functionalized amine and aldehyde monomers. | nih.gov |

| Thioether-functionalized methyl and aldehyde monomers | Knoevenagel condensation | Vinylene (–CH=CH–) | Synthesis of vinylene-linked COFs with thioether groups in the backbone. | rsc.org |

This synthetic focus on building thioether groups into the organic linkers highlights a potential, though currently unrealized, pathway for using derivatives of this compound in the construction of advanced porous materials.

Future Perspectives and Research Challenges for 3,5 Bis Methylthio Benzotrifluoride

Emerging Synthetic Strategies

The development of efficient, safe, and environmentally benign methods for the synthesis of complex organofluorine and organosulfur compounds is a primary focus of modern organic chemistry. For 3,5-bis(methylthio)benzotrifluoride, future research is expected to pivot from traditional multi-step syntheses towards more elegant and sustainable approaches.

Development of More Sustainable and Efficient Synthesis Routes

Current synthetic routes likely rely on nucleophilic aromatic substitution (SNAr) starting from 3,5-dihalobenzotrifluorides and methylthiolate, or palladium-catalyzed cross-coupling reactions. While effective, these methods can suffer from harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. Future strategies will likely focus on greener alternatives.

One promising avenue is the use of odorless and more stable thiol surrogates in place of volatile and malodorous methyl mercaptan or its salts. For instance, xanthates (ROCS2K) have been successfully employed as thiol-free reagents for the synthesis of aryl thioethers. This approach avoids the use of foul-smelling thiols and often proceeds under transition-metal-free conditions. Another sustainable approach involves the use of copper-catalyzed coupling of thiols with aryl boronic acids in water, a green solvent, which avoids toxic ligands and organic solvents. researchgate.net

Electrochemical methods present another frontier for the sustainable synthesis of aryl sulfides. Metal- and oxidant-free electrochemical C-H sulfidation reactions of arenes with disulfides have been developed, offering a waste-free and mild alternative to traditional methods. jst.go.jp The direct electrochemical synthesis from CO2 and small molecule sulfur species is also an emerging green route for C-S bond formation. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Starting Materials | Key Advantages | Research Challenges for this compound |

| Thiol-Free Reagents | 3,5-Dihalobenzotrifluoride, Potassium O-ethyl xanthate | Odorless, stable reagents; transition-metal-free conditions possible. | Optimization of reaction conditions for the specific substrate; potential for side reactions. |

| Cu-catalyzed Coupling in Water | 3,5-Dibromobenzotrifluoride, Methylboronic acid, Thiol source | Use of water as a green solvent; avoidance of toxic ligands. | Substrate solubility in water; catalyst stability and reusability. |

| Electrochemical C-H Sulfidation | Benzotrifluoride (B45747), Dimethyl disulfide | Metal- and oxidant-free; high atom economy; mild conditions. | Regioselectivity control to achieve 3,5-disubstitution; managing potential electrode fouling. |

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of the synthesis of this compound. While palladium catalysis is well-established for C-S bond formation, there is a growing interest in using more abundant and less toxic metals like copper and nickel. nih.gov Ligand design plays a critical role in modulating the reactivity and selectivity of these metal catalysts. For instance, the use of specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can significantly improve the efficiency of copper-catalyzed C-S coupling reactions.

Photoredox catalysis has emerged as a powerful tool for C-S bond formation under mild conditions, using visible light as a renewable energy source. rsc.orgcore.ac.uk This methodology can generate sulfur-centered radicals from various precursors, which can then react with the aromatic ring. core.ac.uk The development of photocatalytic systems specifically tailored for the C-H functionalization of electron-deficient arenes like benzotrifluoride could provide a direct route to this compound, bypassing the need for pre-functionalized starting materials. xmu.edu.cn

Unexplored Reactivity Pathways and Transformations

The unique electronic properties of this compound suggest a rich and largely unexplored reactivity profile. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution. libretexts.org Conversely, the methylthio groups are ortho-, para-directing and can be susceptible to oxidation. This dichotomy in reactivity opens up avenues for selective functionalization.

Investigation of Directed Functionalization

Directed C-H functionalization is a powerful strategy for the regioselective introduction of new functional groups. snnu.edu.cnrsc.org For this compound, the sulfur atoms of the methylthio groups could potentially act as directing groups for ortho-lithiation or transition-metal-catalyzed C-H activation, enabling functionalization at the 2-, 4-, and 6-positions. The development of removable or modifiable directing groups attached to the aromatic ring could also enable precise functionalization at specific positions. acs.org

Furthermore, strategies for meta-C-H functionalization, which are traditionally challenging, are now being developed using transient mediators or specifically designed templates. nih.govwikipedia.orgrsc.org Applying these innovative methods to this compound could unlock novel reaction pathways and lead to the synthesis of highly substituted and complex derivatives.

Multi-component Reactions Involving the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to molecular diversity. The development of MCRs that incorporate this compound as a building block would be a significant advance. For example, the compound could potentially participate in copper-catalyzed MCRs with aldehydes and other nucleophiles to generate complex heterocyclic structures. beilstein-journals.org The reactivity of the methylthio groups could also be harnessed in MCRs, for instance, in reactions involving sulfur ylides generated in situ.

Advanced Theoretical Modeling and Data-Driven Research

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the optimization of reaction conditions.

Advanced theoretical modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. mdpi.comresearchgate.netacs.org DFT calculations can be used to:

Analyze bond properties: Quantify the strength and polarity of the C-F and C-S bonds, and how they are influenced by the electronic interplay of the substituents. acs.org

Predict reactivity: Model the transition states of potential reactions to understand and predict regioselectivity in functionalization reactions.

Simulate spectroscopic data: Aid in the characterization of new derivatives by predicting NMR, IR, and UV-Vis spectra. acs.org

Data-driven research, including machine learning and quantitative structure-activity relationship (QSAR) models, holds immense potential for accelerating the discovery and development of applications for this compound and its derivatives. nih.govnih.gov These approaches can be employed to:

Predict biological activity: Develop QSAR models to screen for potential pharmaceutical applications by correlating structural features with biological activity. nih.govnih.gov

Optimize reaction conditions: Utilize machine learning algorithms to rapidly identify the optimal conditions for synthetic transformations, saving time and resources. google.com

Discover new materials: Predict the material properties of polymers or crystals incorporating the this compound motif.

The application of a multimodal deep learning model, such as F-CPI, could predict changes in bioactivity upon fluorine substitution in related scaffolds, guiding the design of new drug candidates. nih.govresearchgate.net

Table 2: Potential Applications of Theoretical and Data-Driven Research

| Research Area | Methodology | Potential Outcomes |

| Understanding Reactivity | DFT Calculations | Prediction of reaction pathways and regioselectivity; Elucidation of reaction mechanisms. |

| Drug Discovery | QSAR Modeling, Deep Learning | Identification of potential biological targets; Prediction of pharmacokinetic properties. |

| Reaction Optimization | Machine Learning Algorithms | Accelerated discovery of optimal reaction conditions for synthesis and functionalization. |

| Materials Science | Computational Screening | Prediction of electronic and photophysical properties for applications in organic electronics. |

Integration of Machine Learning in Predictive Chemistry for Fluorinated Thioethers

The application of machine learning (ML) is set to revolutionize chemical sciences by accelerating computational algorithms and enhancing insights from computational chemistry. acs.org For fluorinated thioethers like this compound, ML offers a pathway to rapidly predict a wide range of chemical and physical properties, circumventing the time and resource-intensive nature of traditional experimental methods. mit.edu

Future research will likely focus on developing bespoke ML models trained on datasets of existing fluorinated and sulfur-containing aromatic compounds. These models, which can range from deep neural networks to kernel methods, learn from molecular structures and their associated properties to make predictions for new, unstudied molecules. researchgate.netarxiv.org For a compound like this compound, ML could predict:

Reactivity: The likelihood and outcome of reactions at the methylthio groups (e.g., oxidation to sulfoxides or sulfones) or on the aromatic ring, under various conditions.

Spectroscopic Properties: Prediction of NMR spectra, which is crucial for characterization.

Physicochemical Properties: Estimation of properties such as boiling point, solubility, and stability, which are vital for designing synthetic procedures. mit.edu

The development of user-friendly applications that automate the complex process of translating molecular structures into numerical inputs for ML algorithms will be critical. mit.edu Such tools could democratize the use of predictive modeling, allowing synthetic chemists to screen virtual derivatives of this compound for desired properties without needing deep programming expertise. mit.edu The overarching goal is to use these predictive models to guide experimental work, making the discovery and development of new reactions and materials faster and more efficient. rsc.org

High-Throughput Computational Screening for Novel Transformations

High-throughput computational screening (HTCS) leverages advanced algorithms and molecular simulations to explore vast chemical spaces, a technique that can be powerfully applied to discover novel transformations for this compound. nih.gov Instead of its traditional use in lead discovery for drug development, HTCS can be repurposed to screen for new chemical reactivity.

A future research workflow could involve the following steps:

Virtual Reactant Library: Creation of a large digital library of diverse reactants (e.g., oxidants, nucleophiles, electrophiles, catalyst precursors).

Automated Reaction Simulation: Using computational methods like Density Functional Theory (DFT), the reaction between this compound and each entry in the virtual library would be simulated.

Energy Profiling: The simulations would calculate transition states and reaction energies to determine the thermodynamic and kinetic feasibility of each potential transformation.

Product Identification: Promising reactions with favorable energy profiles would be identified, and the structures of the novel products predicted.

This approach allows for the rapid virtual testing of thousands of reaction conditions, far exceeding the capacity of physical lab work. nih.gov For instance, HTCS could be used to identify selective conditions for the oxidation of one methylthio group over the other, or to discover new catalysts for cross-coupling reactions at the C-S bonds. By screening for reactivity with various transition metal catalysts, researchers could uncover previously unknown catalytic cycles and synthetic pathways involving fluorinated thioethers. arxiv.org The most promising transformations identified through this computational screening would then be prioritized for experimental validation.

Interdisciplinary Research Opportunities

The structural features of this compound make it a candidate for exploration in interdisciplinary fields that bridge organic chemistry with materials science and biology.

Synergy with Bio-organic Chemistry (excluding biological activity/medicinal applications)

While avoiding direct medicinal applications, the structural motifs of this compound offer interesting synergies with bio-organic chemistry, particularly in the synthesis of complex molecules designed to interact with biological systems in a structurally defined manner. The amide bond, for example, is a fundamental functional group in biochemistry, forming the backbone of peptides and proteins. mdpi.com Research has shown that benzylamine (B48309) derivatives, such as 3,5-bis(trifluoromethyl)benzylamine, can be readily reacted with fatty acids to form stable amide bonds under solvent-free conditions. mdpi.com

This suggests that this compound, after functionalization to its corresponding benzylamine, could be incorporated as a non-natural amino acid analogue into peptides. The focus of such research would be purely structural: to study how this bulky, lipophilic, and electronically unique residue influences peptide folding, conformation, and stability. The trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, properties that are of fundamental interest in understanding how synthetic modifications alter the physicochemical behavior of biomolecules. mdpi.comnih.gov The methylthio groups could also serve as handles for further selective chemical modification after peptide synthesis.

Contributions to Supramolecular Chemistry (focus on design, not function)

Supramolecular chemistry is the study of chemical systems held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined larger structures is a core goal of this field. This compound possesses several features that make it an intriguing building block (or "tecton") for supramolecular design.

Research has demonstrated that the 3,5-bis(trifluoromethyl)benzene unit can act as an "isolation group" in complex molecules, using its steric bulk to suppress unwanted intermolecular dipole-dipole interactions. researchgate.net This principle can be harnessed in crystal engineering and the design of functional materials. The specific contributions of this compound to supramolecular design could be explored in several ways:

Halogen Bonding: The fluorine atoms of the CF₃ group can act as halogen bond acceptors, allowing for directional interactions with electron-donating atoms in other molecules to guide assembly.

Sulfur-Based Interactions: The sulfur atoms of the methylthio groups can participate in various non-covalent interactions, including chalcogen bonding or coordination to metal centers, providing another vector for controlling self-assembly.

Host-Guest Chemistry: The aromatic ring with its unique electronic distribution could be investigated as a guest for synthetic macrocyclic hosts or, if incorporated into a larger structure, as part of a host cavity.

Future research would focus on synthesizing derivatives of this compound and studying their self-assembly behavior in the solid state (crystal engineering) or in solution, with the goal of creating new, structurally complex, and ordered supramolecular architectures.

Q & A

Q. What are the recommended synthetic routes for 3,5-Bis(methylthio)benzotrifluoride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of trifluoromethyl- and thioether-substituted aromatic compounds typically involves nucleophilic substitution or coupling reactions. For example, methylthio groups can be introduced via thiolation of halogenated precursors using sodium methanethiolate (NaSMe) under inert conditions . A two-step approach may include:

Halogenation : Bromination or iodination of benzotrifluoride derivatives at the 3,5-positions (e.g., using Br₂/FeCl₃ or I₂/HNO₃).

Thiolation : Substitution with NaSMe in anhydrous DMF at 60–80°C, monitored by TLC or HPLC .

Optimization involves controlling stoichiometry (e.g., 2.2 equivalents of NaSMe per halogen), inert atmosphere (N₂/Ar), and reaction time (12–24 hr). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns. For example, ¹⁹F NMR should show a singlet for CF₃ groups (δ ≈ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

- Elemental Analysis : Validate C, H, S, and F content (±0.3% theoretical values) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound’s stability is influenced by moisture, light, and temperature. Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of thioether groups . Degradation can be monitored via periodic NMR or HPLC analysis. Avoid prolonged exposure to bases or strong oxidizers, as S–CH₃ bonds may hydrolyze or oxidize to sulfoxides .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electron-withdrawing effects. Key parameters:

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from impurities or solvent effects. Solutions include:

- Multi-Technique Cross-Validation : Pair ¹H NMR with ¹³C DEPT-135 or HSQC to assign overlapping signals .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .

- IR Spectroscopy : Compare experimental peaks (e.g., C–F stretches at 1150–1250 cm⁻¹) with NIST reference data .

Q. How does the steric and electronic profile of this compound influence its reactivity in organometallic reactions?

- Methodological Answer : The CF₃ and SMe groups create a sterically congested, electron-deficient aromatic ring. In Suzuki-Miyaura couplings, use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to prevent catalyst deactivation. Key experimental parameters:

- Molar Ratios : 1.5 equivalents of boronic acid, 2 mol% Pd catalyst.

- Reaction Solvent : TBAB-enhanced DMF/H₂O (3:1) at 80°C .

Monitor regioselectivity via GC-MS or X-ray crystallography of products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.